REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.C[O:14][C:15](=O)[CH:16]([CH3:21])[CH2:17][C:18]#[C:19][CH3:20].C(O)(=O)C>O1CCCC1.CCCCCC>[CH3:4][O:3][P:2]([CH2:1][C:15](=[O:14])[CH:16]([CH3:21])[CH2:17][C:18]#[C:19][CH3:20])(=[O:7])[O:5][CH3:6]
|
Name
|
|
Quantity
|
22.47 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
7.25 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC#CC)C)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred an additional 30 minutes at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The contents are stirred for another 3 hours at -78° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 8° C.
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is treated with 100 ml of saturated brine and 100 ml of ice water
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ether (1400 ml total)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated brine (2×75 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous washings extracted with ethyl acetate-ether (1:1, 1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)CC(C(CC#CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |